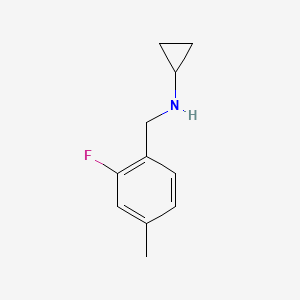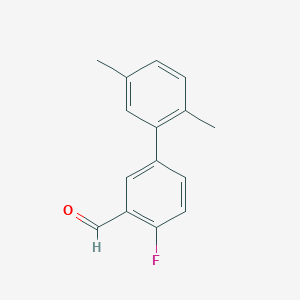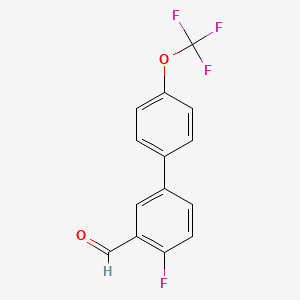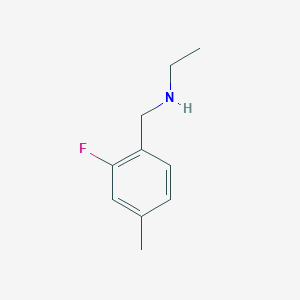
N-(2-Fluoro-4-methylbenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluoro-4-methylbenzyl)ethanamine: is an organic compound that features a fluoro and methyl group attached to a benzyl ring, which is further connected to an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-fluoro-4-methylbenzyl chloride and ethanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like sodium hydroxide or potassium carbonate.
Procedure: The 2-fluoro-4-methylbenzyl chloride is reacted with ethanamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.
Purification: The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters and reducing the production cost.
化学反应分析
Types of Reactions
Oxidation: N-(2-Fluoro-4-methylbenzyl)ethanamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoro group on the benzyl ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl ethanamine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, N-(2-Fluoro-4-methylbenzyl)ethanamine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be used in the synthesis of bioactive molecules.
Medicine
This compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which N-(2-Fluoro-4-methylbenzyl)ethanamine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The ethanamine moiety can interact with various biological pathways, potentially modulating neurotransmitter systems or enzyme activities.
相似化合物的比较
Similar Compounds
N-(2-Fluorobenzyl)ethanamine: Lacks the methyl group, which may affect its binding properties and biological activity.
N-(4-Methylbenzyl)ethanamine: Lacks the fluoro group, which can influence its reactivity and interaction with biological targets.
N-(2-Chloro-4-methylbenzyl)ethanamine: The chloro group can alter the compound’s chemical and biological properties compared to the fluoro group.
Uniqueness
N-(2-Fluoro-4-methylbenzyl)ethanamine is unique due to the presence of both fluoro and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological interactions. This dual substitution pattern can enhance its specificity and potency in various applications, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
N-[(2-fluoro-4-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-7-9-5-4-8(2)6-10(9)11/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETQIJPTBFZONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
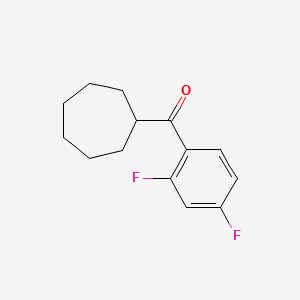
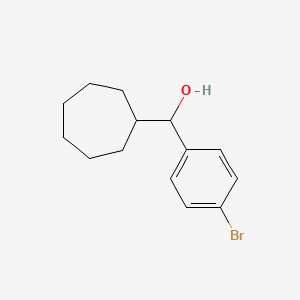
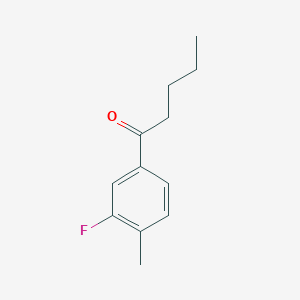


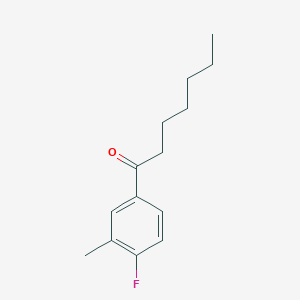


![(3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7871623.png)
amine](/img/structure/B7871639.png)

